

In-Depth Technical Guide to the Spectral Data of Carmichaenine E

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Compound of Interest

Compound Name: *Carmichaenine E*

Cat. No.: *B12299845*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Carmichaenine E**, a C19-diterpenoid alkaloid isolated from the aerial parts of *Aconitum carmichaeli*. This document is intended to serve as a core reference for researchers and scientists engaged in natural product chemistry, pharmacology, and drug development.

Core Spectral Data

The structural elucidation of **Carmichaenine E** was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data obtained from these analyses.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of **Carmichaenine E** was recorded on a Bruker AVANCE III 600 MHz spectrometer with TMS as the internal standard. The data was acquired in CDCl₃.

Proton (Position)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	4.10	dd	11.4, 7.2
H-3	4.35	d	7.2
H-5	4.21	d	6.6
H-6	4.90	t	4.8
H-9	3.25	m	4.8
H-10	2.85	m	
H-12	2.60, 2.15	m	
H-13	3.15	m	
H-14	4.88	d	
H-15	2.95, 2.05	m	7.2
H-17	2.80, 2.55	m	
H-19	2.75, 2.45	m	
H-21	3.10, 2.50	m	
1-OCH ₃	3.32	s	
6-OCH ₃	3.40	s	7.2
16-OCH ₃	3.28	s	
18-OCH ₃	3.35	s	
N-CH ₂ CH ₃	1.08	t	
Benzoyl-H	8.05 (2H), 7.58 (1H), 7.45 (2H)	m	

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum of **Carmichaenine E** was recorded on the same Bruker 600 MHz spectrometer in CDCl₃.

Carbon (Position)	Chemical Shift (δ) ppm
1	85.1
2	45.2
3	77.8
4	83.2
5	54.3
6	91.1
7	88.7
8	76.5
9	50.1
10	43.5
11	48.9
12	29.5
13	46.2
14	75.8
15	38.1
16	82.5
17	61.5
18	77.5
19	52.8
20	-
21	49.2
N-CH ₂ CH ₃	13.5
1-OCH ₃	56.4

6-OCH ₃	59.2
16-OCH ₃	56.2
18-OCH ₃	58.0
Benzoyl-C=O	166.2
Benzoyl-C	130.2, 129.8 (x2), 128.5 (x2), 133.1

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of **Carmichaenine E**.

Ion	m/z [M+H] ⁺	Calculated Molecular Formula
Carmichaenine E	558.2801	C ₃₁ H ₄₄ NO ₈

Experimental Protocols

The isolation and structural elucidation of **Carmichaenine E** involved a multi-step process, as detailed below.

1. Plant Material and Extraction: The aerial parts of *Aconitum carmichaeli* were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification: The crude extract was subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:

- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

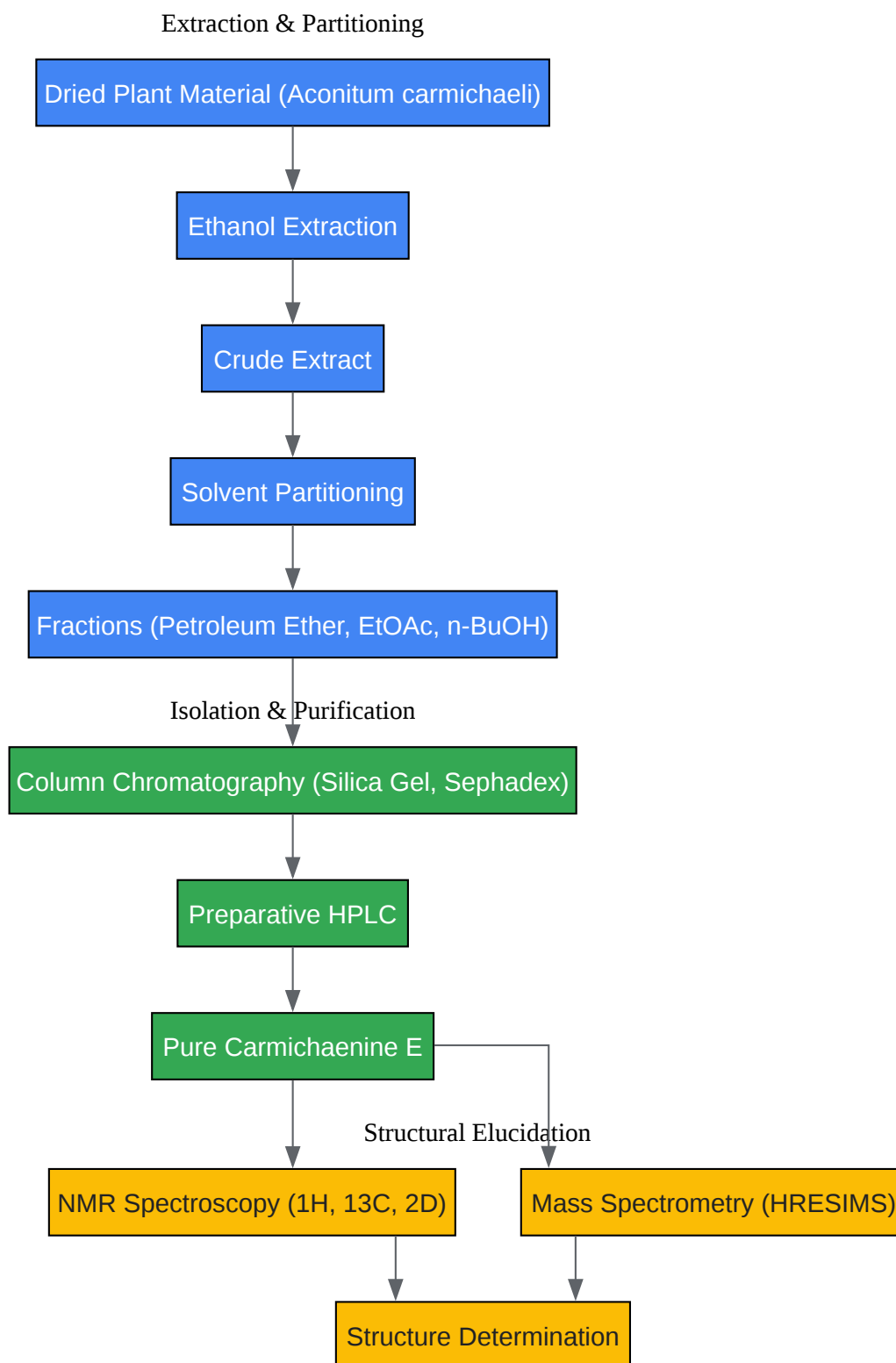
- Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate compounds with similar polarities.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC to yield pure **Carmichaenine E**.

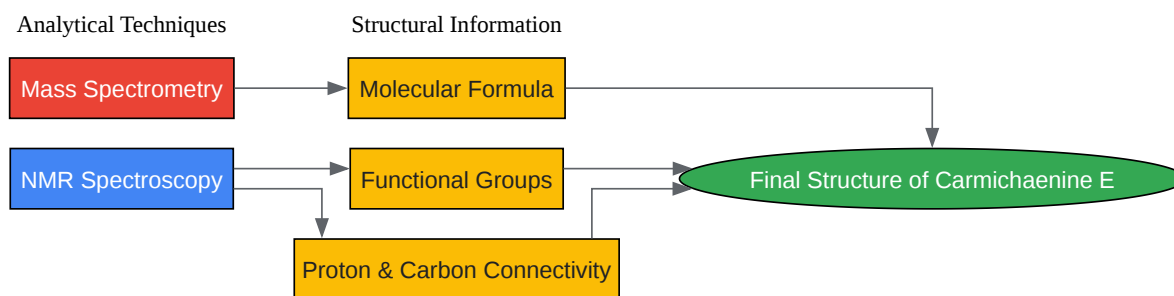
3. Spectroscopic Analysis:

- NMR Spectroscopy: ^1H -NMR, ^{13}C -NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz (Hz).
- Mass Spectrometry: HRESIMS data were obtained on an Agilent 6210 TOF mass spectrometer using an electrospray ionization source in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of natural products like **Carmichaenine E**.





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